Taberpsychine

Overview

Description

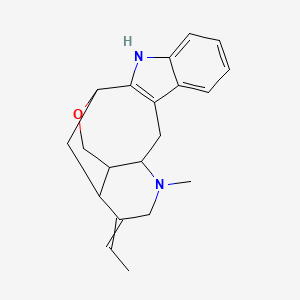

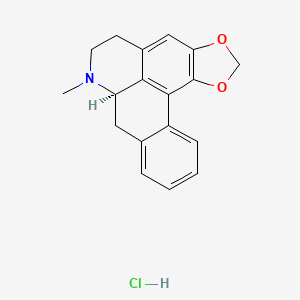

Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .

Synthesis Analysis

The synthesis of Taberpsychine involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .Molecular Structure Analysis

The molecular structure of Taberpsychine is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taberpsychine include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .Scientific Research Applications

Alkaloid Identification and Structure Elucidation : The identification of Taberpsychine as a new alkaloid and its structural analysis was first reported in 1971. This foundational research laid the groundwork for further studies into its properties and potential applications (Burnell & Medina, 1971).

Synthetic Reproduction : A significant advancement in the study of Taberpsychine is the total synthesis of its natural form. This has allowed for more extensive research and potential pharmaceutical applications by providing a consistent and controlled source of the compound (Kerkovius & Kerr, 2018).

Chemical Analyses and Derivative Studies : Further chemical analyses have led to the identification of Taberpsychine derivatives, providing insights into the structural diversity and potential variations of this compound for various applications (Lim et al., 2009).

Biomimetic Transformations : Research on biomimetic transformations of ajmaline into minor Gelsemium alkaloids, including 19Z-anhydrovobasinediol [(19Z)-taberpsychine], has provided valuable insights into the chemical pathways and potential medicinal uses of these compounds (Kitajima et al., 1991).

Future Directions

properties

IUPAC Name |

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAGGQESSDYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 85086877 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)

![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)